molecular formula C7H6N2O2 B064627 5-Methoxy-4-oxo-1H-pyridine-2-carbonitrile CAS No. 177279-83-3

5-Methoxy-4-oxo-1H-pyridine-2-carbonitrile

Cat. No. B064627
CAS RN: 177279-83-3
M. Wt: 150.13 g/mol
InChI Key: BKOSITPBUCLQPF-UHFFFAOYSA-N
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Description

5-Methoxy-4-oxo-1H-pyridine-2-carbonitrile, also known as MOPC, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MOPC is a pyridine derivative that contains a cyano group and a methoxy group at the 2 and 5 positions, respectively.

Mechanism of Action

The mechanism of action of 5-Methoxy-4-oxo-1H-pyridine-2-carbonitrile is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and receptors in the body. This compound has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators. It has also been shown to interact with the cannabinoid receptor CB1, which is involved in pain perception and appetite regulation.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. This compound has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-Methoxy-4-oxo-1H-pyridine-2-carbonitrile in lab experiments is its relatively low toxicity. This compound has been found to be well-tolerated in animal studies, with no significant adverse effects reported. Another advantage of this compound is its versatility. It can be easily synthesized and modified to produce analogs with different pharmacological properties. However, one limitation of using this compound in lab experiments is its relatively low potency. Higher doses of this compound may be required to achieve significant pharmacological effects.

Future Directions

There are several future directions for research on 5-Methoxy-4-oxo-1H-pyridine-2-carbonitrile. One area of interest is the development of this compound analogs with improved pharmacological properties. Another area of interest is the investigation of the potential use of this compound in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to fully understand the mechanism of action of this compound and to identify potential drug targets for this compound.

Synthesis Methods

The synthesis of 5-Methoxy-4-oxo-1H-pyridine-2-carbonitrile can be achieved through a multi-step process involving the reaction of 2,5-dimethoxypyridine with potassium cyanide and acetic anhydride. This reaction leads to the formation of 5-cyano-2,3-dimethoxypyridine, which is then subjected to a reaction with chloroacetonitrile in the presence of potassium carbonate to form this compound. The overall yield of this synthesis method is around 50%.

Scientific Research Applications

5-Methoxy-4-oxo-1H-pyridine-2-carbonitrile has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

CAS RN

177279-83-3

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

5-methoxy-4-oxo-1H-pyridine-2-carbonitrile

InChI

InChI=1S/C7H6N2O2/c1-11-7-4-9-5(3-8)2-6(7)10/h2,4H,1H3,(H,9,10)

InChI Key

BKOSITPBUCLQPF-UHFFFAOYSA-N

SMILES

COC1=CNC(=CC1=O)C#N

Canonical SMILES

COC1=CNC(=CC1=O)C#N

synonyms

2-Pyridinecarbonitrile,1,4-dihydro-5-methoxy-4-oxo-(9CI)

Origin of Product

United States

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